molecular formula C4H4ClN3O2 B2604995 1-(chloromethyl)-4-nitro-1H-pyrazole CAS No. 51355-88-5

1-(chloromethyl)-4-nitro-1H-pyrazole

Cat. No. B2604995
CAS RN: 51355-88-5
M. Wt: 161.55
InChI Key: VOMLVVLUSBRAEF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-nitro-1H-pyrazole, also known as CMNP, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is an organic compound composed of nitrogen, chlorine, and carbon atoms, and is used as a chemical intermediate in the synthesis of various organic molecules. CMNP has also been used for the study of its biochemical and physiological effects, as well as its applications in laboratory experiments. In

Scientific Research Applications

Synthesis and Evaluation of Antimalarial, Anti-SARS-CoV-2, Antibacterial, and Cytotoxic Activities

A study conducted by Zapol’skii et al. (2022) in the Beilstein Journal of Organic Chemistry explored the synthesis of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles. These compounds showed promising antimalarial activity against Plasmodium falciparum and were also evaluated for their anti-SARS-CoV-2, antibacterial, and cytotoxic activities, indicating the potential of 1-(chloromethyl)-4-nitro-1H-pyrazole derivatives in medical research applications (Zapol’skii et al., 2022).

Investigation of Annular Tautomerism

Kusakiewicz-Dawid et al. (2019) in the journal Molecules researched disubstituted 1H-pyrazoles, examining their annular tautomerism using various techniques. This study contributes to the understanding of the chemical behavior of pyrazole derivatives, including this compound, in different environments, which is crucial for their application in scientific research (Kusakiewicz-Dawid et al., 2019).

Synthesis and Characterization for Pharmacological Applications

A 2006 study by Zhang et al. in the Journal of Heterocyclic Chemistry synthesized various 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including chloro and nitro derivatives. The structural characterization of these compounds lays the groundwork for exploring their pharmacological properties, which is significant for the application of this compound in drug discovery (Zhang et al., 2006).

Exploration of Tautomerism and Molecular Structure

Perrin et al. (1993) in the Canadian Journal of Chemistry examined the molecular structure and tautomerism of pyrazole compounds, providing insight into the conformational properties and stability of compounds like this compound. This study is important for understanding the chemical behavior of pyrazole derivatives in various applications (Perrin et al., 1993).

Potential as Energetic Materials

Tang et al. (2021) in Inorganic Chemistry explored the properties of an axisymmetric polynitro-pyrazole molecule and its salts, demonstrating the potential of pyrazole derivatives as energetic materials. This study highlights the versatility of compounds like this compound in applications beyond pharmaceuticals (Tang et al., 2021).

properties

IUPAC Name

1-(chloromethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMLVVLUSBRAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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